molecular formula C5H8O4 B3112964 (R)-1,4-dioxane-2-carboxylic acid CAS No. 1932281-42-9

(R)-1,4-dioxane-2-carboxylic acid

Cat. No. B3112964
CAS RN: 1932281-42-9
M. Wt: 132.11 g/mol
InChI Key: VGBAYGFELCUXBS-SCSAIBSYSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s natural occurrence or synthesis .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with acids, bases, oxidizing or reducing agents, and other organic compounds .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Chemical Structure and Supramolecular Assembly

One study focuses on the crystal structure of a related compound, emphasizing the carboxylic acid group's role in forming dimeric structures through hydrogen bonding. This aspect is crucial for understanding the compound's behavior in different environments and its potential applications in materials science and crystal engineering (Jasinski et al., 2009).

Catalytic Applications

Research has explored the catalytic activities of 1,4-dioxane derivatives, particularly in the carboxylation of aryl- and alkenylboronic esters with CO2. This method is significant for synthesizing various functionalized aryl- and alkenyl-carboxylic acids, showcasing the potential of (R)-1,4-dioxane-2-carboxylic acid derivatives in organic synthesis and catalysis (Ukai et al., 2006).

Material Science

In material science, the modification of poly(butylene terephthalate) (PBT) using supercritical fluids and 1,4-dioxane has been studied. The modification aimed at reducing the carboxylic acid end group concentration, resulting in enhanced hydrolytic stability of PBT. This application is particularly relevant for improving the durability and lifespan of polymeric materials used in various industries (Gooijer et al., 2003).

Environmental Applications

The environmental impact and remediation potential of 1,4-dioxane and its derivatives have been a subject of study, with focus on advanced oxidation processes for degrading contaminants like 1,4-dioxane in wastewater. Such research underscores the importance of this compound derivatives in developing more efficient and environmentally friendly water treatment technologies (Chitra et al., 2012).

Biomedical Research

While the requirement excludes drug use and side effects, it's worth noting that derivatives of this compound have been explored for their potential biomedical applications. This includes research into PPARα agonists for treating metabolic disorders, emphasizing the compound's relevance beyond its structural and environmental applications (Aoki et al., 2008).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and upcoming methods for its synthesis .

properties

IUPAC Name

(2R)-1,4-dioxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBAYGFELCUXBS-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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